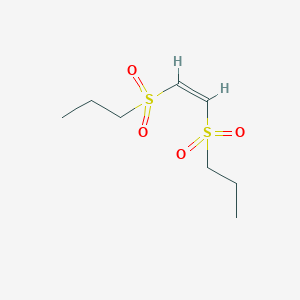
trans-1,2-Bis(propylsulfonyl)ethylene
Description
trans-1,2-Bis(propylsulfonyl)ethylene (CAS RN 1113-14-0) is an ethylene derivative substituted with propylsulfonyl groups in a trans configuration. Its molecular formula is C₈H₁₆O₄S₂, and it is structurally characterized by two electron-withdrawing sulfonyl groups attached to the ethylene backbone . Notably, it is flagged as "drug sensitive" in pharmacological screening contexts, though the specific mechanism or application remains unclear .
Properties
CAS No. |
1113-14-0 |
|---|---|
Molecular Formula |
C8H16O4S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-[(E)-2-propylsulfonylethenyl]sulfonylpropane |
InChI |
InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
YTPMCWYIRHLEGM-BQYQJAHWSA-N |
SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Isomeric SMILES |
CCCS(=O)(=O)/C=C\S(=O)(=O)CCC |
Canonical SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Other CAS No. |
1113-14-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare trans-1,2-Bis(propylsulfonyl)ethylene with structurally analogous ethylene derivatives, focusing on substituent effects, physical properties, applications, and safety.
Table 1: Comparative Analysis of Ethylene Derivatives
Structural and Functional Differences
- Sulfonyl vs. In contrast, the electron-rich diphenylphosphino groups in trans/cis-1,2-Bis(diphenylphosphino)ethylene facilitate metal coordination, making them effective ligands in catalysis .
- Pyridyl Isomerism : The 4-pyridyl isomer (BPE) forms stable coordination polymers for MOFs and enhances surface-enhanced Raman spectroscopy (SERS) signals due to its planar structure and π-π interactions . The 2-pyridyl isomer, however, is utilized in environmental chromatography for analyte absorption, likely due to altered steric and electronic properties .
- Perfluoroalkyl Substituents : trans-1,2-Bis(perfluorohexyl)ethylene exhibits extreme hydrophobicity and thermal stability, making it suitable for fluorinated electrolytes in high-performance batteries .
Research Findings and Gaps
- BPE in SERS : Density functional theory (DFT) calculations confirm its optimal adsorption on silver substrates, enabling ultrasensitive molecular detection .
- Phosphino Ligands: Their stereochemistry (cis vs. trans) influences catalytic activity, but melting points and solubility data for cis isomers remain underreported .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


